5'-Fluoro-2'-methyl-2-trifluoromethylbenzophenone
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Overview
Description
5’-Fluoro-2’-methyl-2-trifluoromethylbenzophenone is a chemical compound with the molecular formula C15H10F4O and a molecular weight of 282.23 g/mol . It is known for its unique structure, which includes both fluorine and trifluoromethyl groups, making it a compound of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Fluoro-2’-methyl-2-trifluoromethylbenzophenone typically involves the reaction of 5-fluoro-2-methylbenzoyl chloride with 2-(trifluoromethyl)phenylmagnesium bromide under controlled conditions . The reaction is carried out in an anhydrous environment to prevent hydrolysis and is often catalyzed by a Lewis acid such as aluminum chloride.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves rigorous control of reaction conditions, including temperature, pressure, and the purity of reagents, to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5’-Fluoro-2’-methyl-2-trifluoromethylbenzophenone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine and trifluoromethyl groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted benzophenones.
Scientific Research Applications
5’-Fluoro-2’-methyl-2-trifluoromethylbenzophenone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development due to its unique structural properties.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5’-Fluoro-2’-methyl-2-trifluoromethylbenzophenone involves its interaction with molecular targets through its fluorine and trifluoromethyl groups. These groups can form strong hydrogen bonds and van der Waals interactions with target molecules, influencing their activity and function . The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-Fluoro-2-methylbenzophenone
- 2-Trifluoromethylbenzophenone
- 4-Fluoro-2-methylbenzophenone
Uniqueness
5’-Fluoro-2’-methyl-2-trifluoromethylbenzophenone is unique due to the presence of both fluorine and trifluoromethyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s stability, reactivity, and potential biological activity compared to similar compounds .
Properties
CAS No. |
87750-60-5 |
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Molecular Formula |
C15H10F4O |
Molecular Weight |
282.23 g/mol |
IUPAC Name |
(5-fluoro-2-methylphenyl)-[2-(trifluoromethyl)phenyl]methanone |
InChI |
InChI=1S/C15H10F4O/c1-9-6-7-10(16)8-12(9)14(20)11-4-2-3-5-13(11)15(17,18)19/h2-8H,1H3 |
InChI Key |
GAUVVOWDIITZQI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)F)C(=O)C2=CC=CC=C2C(F)(F)F |
Origin of Product |
United States |
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